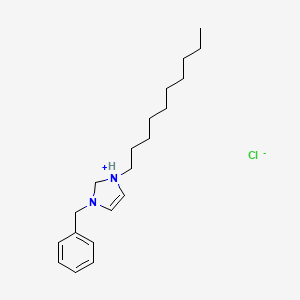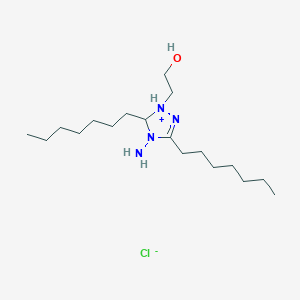
4-Amino-3,5-diheptyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-3,5-diheptyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is a chemical compound with the molecular formula C18H39ClN4O It is a member of the triazolium family, characterized by the presence of a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-diheptyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride typically involves the reaction of appropriate heptyl-substituted triazole precursors with hydroxyethylating agents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
化学反应分析
Types of Reactions
4-Amino-3,5-diheptyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of substituted triazolium compounds.
科学研究应用
4-Amino-3,5-diheptyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other triazolium compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in various industrial processes, including the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Amino-3,5-diheptyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 4-Amino-3,5-diheptyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-1,2,4-triazole
- 4-Amino-3,5-diheptyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide
Uniqueness
4-Amino-3,5-diheptyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is unique due to its specific structural features, such as the presence of a hydroxyethyl group and a chloride ion
属性
CAS 编号 |
59944-45-5 |
|---|---|
分子式 |
C18H39ClN4O |
分子量 |
363.0 g/mol |
IUPAC 名称 |
2-(4-amino-3,5-diheptyl-1,5-dihydro-1,2,4-triazol-1-ium-1-yl)ethanol;chloride |
InChI |
InChI=1S/C18H38N4O.ClH/c1-3-5-7-9-11-13-17-20-21(15-16-23)18(22(17)19)14-12-10-8-6-4-2;/h18,23H,3-16,19H2,1-2H3;1H |
InChI 键 |
APPPUYQXKNZIDX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC1[NH+](N=C(N1N)CCCCCCC)CCO.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)

![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)

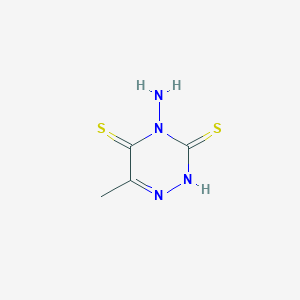
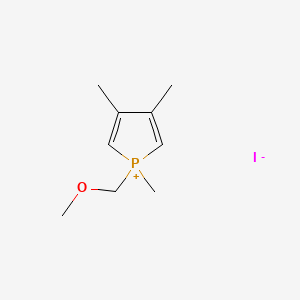
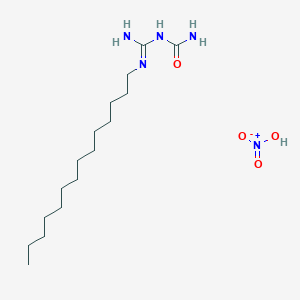
![2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14595049.png)
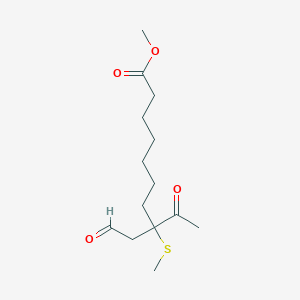
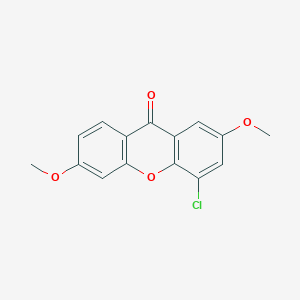
![6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14595067.png)
![3,3'-[(Benzylazanediyl)bis(methylene)]dibenzoic acid](/img/structure/B14595074.png)
